3,4-二甲基苯乙胺

描述

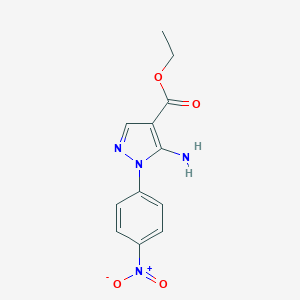

3,4-Dimethylphenethylamine is a compound that is structurally related to phenethylamines, a broad class of compounds with various pharmacological properties. While the provided papers do not directly discuss 3,4-dimethylphenethylamine, they do provide insights into related compounds, such as 3,4-dimethoxyphenylethylamine (3,4-DMPEA), which is a metabolite found in human urine and has been studied in the context of schizophrenia . The presence of methoxy groups on the benzene ring is a common feature in these compounds, which can influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Another example is the synthesis of 3-(3,4-Dimethoxyphenyl)-propylamine, which was N-acylated and then subjected to Bischler-Napieralski ring closure to produce 1-aralkyl-dihydro-2-benzazepines . These methods demonstrate the versatility of synthetic approaches to create a variety of compounds with the dimethoxyphenyl motif.

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-dimethylphenethylamine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene revealed a molecule with exact C2 symmetry and a central S–C bond . Similarly, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed, showing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from studies on similar molecules. For instance, the synthesis of antibodies towards 3,4-DMPEA involved the formation of antigens by coupling acylated side chains or introducing acylated amino groups to the benzene ring . Additionally, the reductive methylation of cyclohexylamines to produce psychotropic compounds indicates the potential for chemical modification of the nitrogen atom in the amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethoxyphenyl groups have been characterized using various spectroscopic and analytical techniques. For example, the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate were analyzed using FT-IR, NMR, and thermogravimetric analysis to determine their molecular weights, glass transition temperatures, and solubility . The solid-state structures of dimethyl bithiophenedicarboxylates were studied to understand the conformation and interactions within the crystal lattice .

科学研究应用

化学反应和合成:3,4-二甲基苯乙胺已在胺氧化反应的背景下进行研究。它与铁(II)离子反应,产生三级胺、去甲基化的二级胺和1,2,3,4-四氢-6,7-二甲氧基-2-甲基异喹啉,反应过程受温度、碱存在和铁(II)浓度等因素的影响(Smith, Norman, & Rowley, 1970)。

放射化学应用:二甲基苯乙胺(DMPA)在不同位置用碳-11标记,用于大鼠脑和恒河猴脑的生物分布研究,使用正电子发射断层扫描(PET)(Halldin et al., 1989)。

精神病学研究:已对精神分裂症患者尿液中3,4-二甲基苯乙胺的存在进行研究,有助于理解精神分裂症的生化差异(Perry, Hansen, & Macintyre, 1964)。

生物降解研究:研究探讨了类似于3,4-二甲基苯乙胺的物质如3,4-二甲基酚在环境系统中的生物降解动力学(Tomei & Annesini, 2008)。

材料科学:在材料科学中,3,4-二甲基苯乙胺衍生物已用于合成新型聚酰胺和聚酰亚胺,探索其在先进材料中的潜在应用(Liaw, Hsu, Chen, & Lin, 2002)。

农业应用:在农业中,类似于3,4-二甲基吡唑磷酸酯(DMPP)的衍生物被用作硝化抑制剂,以减少硝酸盐淋失并可能提高作物产量(Zerulla et al., 2001)。

药理学研究:该化合物已被研究作为脑中关键酶单胺氧化酶的抑制剂的潜在性,从而有助于神经化学和药理学研究(Ask et al., 1982)。

作用机制

Mode of Action

Dopamine acts by binding to dopamine receptors, triggering a series of reactions that ultimately lead to the effects associated with dopamine, such as feelings of pleasure and reward .

Biochemical Pathways

These pathways are critical for several key processes in the brain, including motor control, reward, and the reinforcement of rewarding stimuli .

Pharmacokinetics

Given its structural similarity to dopamine, it may share similar pharmacokinetic properties .

Result of Action

Dopamine is known to play a key role in the functioning of the central nervous system, particularly in movement, mood, and reward .

Action Environment

The action, efficacy, and stability of 3,4-Dimethylphenethylamine can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and genetic factors. Specific studies on these aspects for 3,4-dimethylphenethylamine are currently lacking .

属性

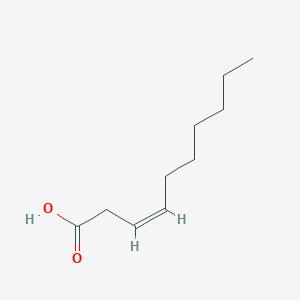

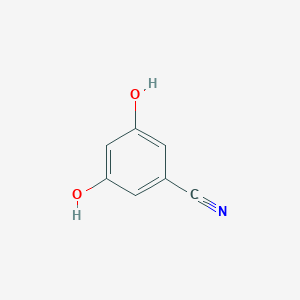

IUPAC Name |

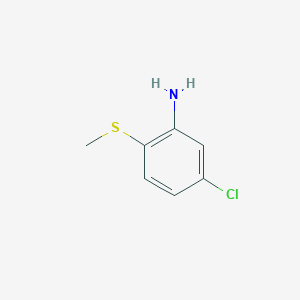

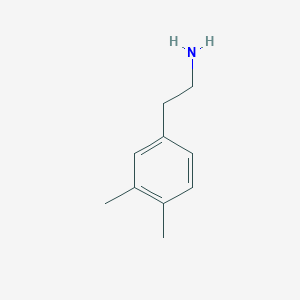

2-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXUVSNUSQIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328422 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenethylamine | |

CAS RN |

17283-14-6 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17283-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。